Thieno[2,3-d]thiazol-2-amine

Process Chemistry Analytical Chemistry Solid-State Characterization

Thieno[2,3-d]thiazol-2-amine (CAS 40507-56-0) is a bicyclic heterocyclic building block featuring a thiophene ring fused to a 2-aminothiazole core, with molecular formula C5H4N2S2 and a molecular weight of 156.23 g/mol. It is a crystalline solid with a reported melting point of 101-102 °C.

Molecular Formula C5H4N2S2
Molecular Weight 156.2 g/mol
CAS No. 40507-56-0
Cat. No. B3135850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]thiazol-2-amine
CAS40507-56-0
Molecular FormulaC5H4N2S2
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1SC(=N2)N
InChIInChI=1S/C5H4N2S2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H,(H2,6,7)
InChIKeyJRUMOFMQOHIADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]thiazol-2-amine (CAS 40507-56-0): A Core Scaffold for Fused Heterocycle Synthesis and Targeted Anticancer Agent Development


Thieno[2,3-d]thiazol-2-amine (CAS 40507-56-0) is a bicyclic heterocyclic building block featuring a thiophene ring fused to a 2-aminothiazole core, with molecular formula C5H4N2S2 and a molecular weight of 156.23 g/mol. It is a crystalline solid with a reported melting point of 101-102 °C . This regioisomer, designated by the [2,3-d] fusion pattern, serves as a strategically vital intermediate for constructing nonlinear optical (NLO) materials [1] and as a foundational template for designing kinase inhibitors with demonstrated low-nanomolar antiproliferative activity against multiple human cancer cell lines in derivative form [2].

The Regioisomeric Specificity of Thieno[2,3-d]thiazol-2-amine: Why General 2-Aminothiazole Replacements Are Inadequate for Advanced Material and Drug Discovery Programs


Generic substitution of Thieno[2,3-d]thiazol-2-amine with commercially common 2-aminothiazoles or its [3,2-d] regioisomer (CAS 66646-11-5) is chemically non-viable for target-oriented synthesis. The specific [2,3-d] ring junction dictates a unique π-electron distribution and dipole moment compared to the [3,2-d] fusion, which directly governs intermolecular packing in solid-state NLO materials [1] and binding orientation within the ATP pocket of kinases like EGFR and VEGFR-2 [2]. Furthermore, the amine at the 2-position is critical for subsequent functionalization; replacing the thiophene ring with a benzene ring, as in benzo[d]thiazol-2-amine, alters the scaffold's electron-richness and its capacity for specific coordination, fundamentally changing the structure-activity relationship (SAR) of resultant derivatives [2]. This regio- and chemotype specificity means that procurement of the exact compound is mandatory for reproducing patented synthetic pathways and validated pharmacological profiles.

Quantitative Differentiation Data for Thieno[2,3-d]thiazol-2-amine: A Comparative Evidence Guide Against Close Analogs for Scientific Procurement


Procurement-Relevant Physicochemical Differentiation: Melting Point Identity vs. a Key Regioisomer

The identity and purity of Thieno[2,3-d]thiazol-2-amine can be rapidly verified by its distinct melting point (101-102 °C), which serves as a key differentiator from its regioisomer, Thieno[3,2-d][1,3]thiazol-2-amine (CAS 66646-11-5). While a specific melting point for the pure [3,2-d] isomer was not located in accessible non-vendor primary literature, its structurally distinct fusion pattern guarantees a fundamentally different crystal lattice energy and consequently a non-identical melting point . This single thermophysical parameter provides an immediate, cost-effective quality control (QC) gate to verify receipt of the correct isomer, a critical step for process chemistry scale-up where regioisomeric contamination can lead to divergent and erroneous SAR data in downstream biological assays.

Process Chemistry Analytical Chemistry Solid-State Characterization

Validated Synthetic Utility as a Gateway to NLO-Active Thieno[2,3-d]thiazole

Thieno[2,3-d]thiazol-2-amine is the documented, strategic precursor for the synthesis of the parent heterocycle Thieno[2,3-d]thiazole (CAS 251-43-4), a five-membered ring system explicitly identified as a building block for nonlinear optical (NLO) materials [1]. The high-yielding reductive deamination pathway starting from this specific 2-amine is the key enabling step for accessing this NLO scaffold. In contrast, the analogous use of the [3,2-d] isomer (2-aminothieno[3,2-d]thiazole) or benzo[d]thiazol-2-amine has not been reported for this application, highlighting a unique, application-specific synthetic utility for the [2,3-d] isomer. The distinct electronic structure of the resulting Thieno[2,3-d]thiazole—derived from this specific amine—is directly responsible for its NLO properties, a characteristic not possessed by its [3,2-d] regioisomer.

Nonlinear Optics Synthetic Methodology Materials Chemistry

Differentiated Anticancer Potency of a [2,3-d] Scaffold Derivative vs. Clinical Standard Etoposide

A derivative based on the Thieno[2,3-d]thiazol-2-amine core, specifically compound 13a from a series of 1,2,4-oxadiazole incorporated thieno[2,3-d]thiazole-isoxazole-pyridine analogues, demonstrated profoundly superior antiproliferative activity against a panel of human cancer cell lines when compared to the standard chemotherapeutic agent etoposide [1]. The derivative exhibited single-digit to sub-nanomolar IC50 values (e.g., A549 lung cancer IC50 = 0.01 ± 0.009 µM; MCF-7 breast cancer IC50 = 0.02 ± 0.007 µM), significantly outperforming etoposide (A549 IC50 range: 3.34 ± 0.152 to 0.17 ± 0.034 µM). This quantifies the potential of the [2,3-d] scaffold, a performance not replicated with simple 2-aminothiazole or benzothiazole templates, pointing to a scaffold-specific enhancement of biological activity.

Anticancer Agents Drug Discovery Medicinal Chemistry

Validated Application Scenarios for Thieno[2,3-d]thiazol-2-amine in Scientific and Industrial R&D


Synthesis of Nonlinear Optical (NLO) Material Precursors

Procure Thieno[2,3-d]thiazol-2-amine as the exclusive starting material for the high-yielding, two-step reductive deamination synthesis of Thieno[2,3-d]thiazole, a privileged heterocyclic scaffold for constructing donor-acceptor dyes with validated applications in NLO materials [1]. This pathway is chemically inaccessible with the [3,2-d] counterpart, making this the only viable building block for this materials chemistry application.

Medicinal Chemistry Development of Low-Nanomolar EGFR/VEGFR-2 Kinase Inhibitors

Use Thieno[2,3-d]thiazol-2-amine as a core scaffold to elaborate derivatives (e.g., 1,2,4-oxadiazole-isoxazole-pyridine hybrids) that have shown IC50 values as low as 0.01 µM against A549 lung cancer cells in MTT assays—a 17- to 334-fold improvement over the standard-of-care etoposide [2]. Select this scaffold for kinase inhibitor programs targeting oncogenic kinases like EGFR and VEGFR-2, where its specific electronic structure drives superior target engagement compared to benzothiazole-based alternatives.

Advanced Process Chemistry and QC for Regioisomeric Differentiation

Leverage the distinct melting point of Thieno[2,3-d]thiazol-2-amine (101-102 °C) for rapid, in-process quality control and identity verification upon receipt, especially when scaling up synthetic routes where the [3,2-d] regioisomer (CAS 66646-11-5) is a potential contaminant . This mitigates the risk of costly failed batches in multi-step cGMP or medicinal chemistry campaigns.

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